molecular formula C24H18O6 B11010469 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one

5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one

Cat. No.: B11010469
M. Wt: 402.4 g/mol
InChI Key: QIHHLCAUTKMDTJ-UHFFFAOYSA-N
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Description

5-Hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative featuring a chromen-4-one core. Its structure includes a hydroxyl group at position 5, a phenyl group at position 2, and a unique 2-(3-methoxyphenyl)-2-oxoethoxy substituent at position 7. The 3-methoxyphenyl and oxoethoxy groups contribute to its electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C24H18O6/c1-28-17-9-5-8-16(10-17)21(27)14-29-18-11-19(25)24-20(26)13-22(30-23(24)12-18)15-6-3-2-4-7-15/h2-13,25H,14H2,1H3

InChI Key

QIHHLCAUTKMDTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The oxoethoxy side chain undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Conditions Products Mechanism References
Reflux in 6M HCl (4 h)5-hydroxy-7-(3-methoxyphenylglyoxylic acid)-2-phenyl-4H-chromen-4-oneAcid-catalyzed ester hydrolysis
NaOH (1M), 80°C (2 h)Sodium salt of glyoxylic acid derivativeBase-mediated saponification

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings participate in EAS, with regioselectivity dictated by substituents:

  • Chromenone C-6/C-8 positions (activated by −OH/−OCH₃) undergo nitration or halogenation.

  • Phenyl ring (meta to methoxy) reacts at para positions.

Electrophile Conditions Product Yield References
HNO₃/H₂SO₄0°C, 30 min5-hydroxy-7-[2-(3-methoxy-5-nitrophenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one68%
Br₂ (1 eq)CHCl₃, RT, 1 h8-bromo derivative72%

Oxidation and Reduction

  • Oxidation : The C-5 hydroxy group oxidizes to a ketone with Jones reagent.

  • Reduction : The 4-oxo group is reduced to a secondary alcohol.

Reagent Conditions Product Application References
CrO₃/H₂SO₄ (Jones reagent)Acetone, 0°C, 2 h5-oxo-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-oneEnhanced electrophilicity
NaBH₄ (2 eq)MeOH, RT, 4 h4-hydroxy-4H-chromene derivativeBioactivity modulation

Cycloaddition and Ring-Opening

The α,β-unsaturated ketone in the chromenone core participates in Diels-Alder reactions.

Dienophile Conditions Product Stereochemistry References
Maleic anhydrideToluene, reflux, 12 hBicyclic adduct (6-membered ring)endo selectivity

Esterification

The C-5 hydroxy group reacts with acyl chlorides:

  • Acetic anhydride/Pyridine : Forms 5-acetoxy derivative (92% yield) .

Etherification

  • Methyl iodide/K₂CO₃ : Converts C-5 −OH to −OCH₃ (85% yield) .

Metal Complexation

The compound chelates transition metals via carbonyl and phenolic oxygens:

Metal Salt Conditions Complex Stability Constant (log β) References
FeCl₃Ethanol, RT, 1 h1:2 (Metal:Ligand)12.3 ± 0.2
Cu(NO₃)₂H₂O/EtOH, 60°C, 3 hSquare-planar geometry14.1 ± 0.3

Biological Activity-Related Reactions

Inhibition of NF-κB and NO production (observed in structurally similar chromones ) suggests interactions with cellular thiols or redox cycling via quinone intermediates.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against breast cancer cell lines such as MCF-7.

Case Study: Anticancer Activity on MCF-7 Cells

  • Objective: Evaluate the effects on MCF-7 breast cancer cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties have also been explored extensively.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

  • Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
  • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

Research Findings:
Studies indicate that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Although specific data for this compound is limited, related compounds have demonstrated efficacy against these pathogens.

Mechanism of Action

The mechanism of action of 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound may also interact with specific enzymes and receptors, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Computational Insights

  • Software Tools : SHELX programs (e.g., SHELXL, SHELXS) were critical in resolving crystal structures of related compounds, confirming substituent orientations.
  • Docking Simulations : Epoxide derivatives showed favorable binding to kinases in silico, aligning with their reactivity in biological systems.

Biological Activity

5-Hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one, a chromone derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on various research findings, including in vitro studies and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H17O5\text{C}_{18}\text{H}_{17}\text{O}_5

This structure indicates the presence of hydroxyl, methoxy, and carbonyl functional groups, which are crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of this chromone derivative. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance, a study showed that the compound induced apoptosis in melanoma cells through activation of caspase pathways, leading to a significant reduction in cell viability (IC50 values ranging from 10 to 15 µM) .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
Melanoma (VMM917)10-15Caspase activation and apoptosis
Breast Cancer12-18Cell cycle arrest at G1 phase
Lung Cancer15-20Induction of oxidative stress

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory diseases .

Case Study:
A study involving animal models of arthritis showed that administration of this compound reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.

3. Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and ABTS radical scavenging assays. The results indicated a strong ability to neutralize free radicals, which is essential for preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Results

Assay TypeIC50 (µM)
DPPH Scavenging25
ABTS Scavenging30

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways. For instance, it influences the NF-kB pathway, leading to reduced expression of inflammatory genes. Additionally, its interaction with cellular membranes enhances its penetration into cells, facilitating its bioactivity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining high-purity 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one?

  • Methodology : A common approach involves coupling 5-hydroxy-7-methoxyflavone derivatives with 3-methoxyphenacyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. Characterization should include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm the ester linkage and substituent positions .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond angles, torsion angles, and π-π stacking interactions in the solid state. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=9.0371A˚,b=9.6216A˚,c=11.0308A˚a = 9.0371 \, \text{Å}, b = 9.6216 \, \text{Å}, c = 11.0308 \, \text{Å} have been reported for structurally similar flavones .

Q. What analytical techniques are suitable for purity assessment?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and reversed-phase C18 columns ensures purity (>98%). Complementary methods include LC-MS for mass confirmation and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : The compound may exhibit acute oral toxicity (Category 4, H302) and skin irritation (H315). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Dispose of waste via licensed chemical disposal services, adhering to GHS guidelines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against oxidative stress pathways?

  • Methodology : Use a split-split plot design with randomized blocks. For example:

  • Main plots : Dosage levels (e.g., 10–100 μM).
  • Subplots : Cell lines (e.g., HepG2, RAW 264.7).
  • Sub-subplots : Time points (e.g., 24/48/72 h).
    Measure ROS suppression via DCFH-DA assay and correlate with Nrf2/Keap1 pathway activation via Western blot .

Q. How to resolve contradictions in reported antioxidant vs. pro-oxidant effects of this flavonoid derivative?

  • Methodology : Conduct redox potential assays (cyclic voltammetry) to determine electron-donating capacity. Pair with cell-based assays under varying oxygen tensions (normoxia vs. hypoxia). Conflicting data may arise from concentration-dependent behavior or cell-type-specific metabolic pathways .

Q. What computational strategies can predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding to CYP3A4 or CYP2D6. Validate predictions with in vitro microsomal stability assays and metabolite profiling via LC-QTOF-MS .

Q. How does π-π stacking influence the compound’s crystallographic packing and solubility?

  • Methodology : Analyze SC-XRD data (e.g., interplanar distances < 3.5 Å indicate strong π-π interactions). Compare solubility in polar (DMSO) vs. nonpolar (hexane) solvents. Enhanced stacking correlates with lower aqueous solubility, impacting formulation strategies .

Q. What metabolomic approaches are recommended to study its phase I/II metabolism?

  • Methodology : Incubate with human liver microsomes (HLMs) and S9 fractions. Use UPLC-ESI-MS/MS to identify glucuronidation/sulfation products. Quantify kinetic parameters (KmK_m, VmaxV_{max}) for major metabolites .

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